Aflatoxin M1

Toxicology In Vitro Toxicology Hepatotoxicity

Laboratories quantifying AFM1 in dairy matrices risk false-negative compliance when using non-certified or AFB1-calibrated standards. Aflatoxin M1 (CAS 6795-23-9) is the essential ISO 17034-certified reference standard for accurate determination at the EU regulatory limit of 0.05 μg/kg. • Enables metrologically traceable LC-MS/MS and HPLC-FLD calibration for EU and US regulatory compliance. • Validates AFM1-specific ELISA kits with monoclonal antibody cross-reactivity <10% against AFB1. • Supports feed-to-milk carry-over studies quantifying 1-14% metabolic conversion from dietary AFB1.

Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
CAS No. 6795-23-9
Cat. No. B190522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin M1
CAS6795-23-9
SynonymsAF M1; ALFATOXINM1; Aflatoxin M; AFLATOXIN M1; 4-Hydroxyaflato; Aflatoxin M1, >aflatoxin m1solution; 4-hydroxyaflatoxinb1; aflatoxin m1 solution; Aflatoxin M1 Standard
Molecular FormulaC17H12O7
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O
InChIInChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1
InChIKeyMJBWDEQAUQTVKK-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.25 mg / 1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aflatoxin M1 (CAS 6795-23-9) Reference Standard: Metabolite-Specific Analytical Selectivity and Regulatory Compliance


Aflatoxin M1 (AFM1, CAS 6795-23-9) is the principal 4-hydroxylated metabolite of Aflatoxin B1 (AFB1), produced endogenously in lactating mammals and excreted into milk . As a mycotoxin of regulatory concern, AFM1 is a single-component analytical reference standard used for the quantification and surveillance of aflatoxin contamination in dairy matrices . Structurally, the hydroxylation at the C4 position distinguishes AFM1 from its parent compound AFB1 and other aflatoxin analogs, conferring altered physicochemical properties, distinct toxicokinetic profiles, and unique cross-reactivity patterns in immunoassays [1].

Why Generic Substitution of Aflatoxin M1 with Other Aflatoxin Analogs Compromises Analytical Accuracy and Regulatory Compliance


Direct substitution of Aflatoxin M1 with other aflatoxin analogs (e.g., Aflatoxin B1, B2, G1, G2, or M2) in analytical workflows is scientifically unsound and operationally unacceptable. AFM1 possesses a distinct hydroxyl group at the C4 position, which fundamentally alters its immunoreactivity and chromatographic behavior compared to its parent compound AFB1 and other congeners. As demonstrated by monoclonal antibody cross-reactivity data, antibodies raised against AFM1 can exhibit less than 10% cross-reactivity with AFB1 [1], and conversely, AFB1-specific assays often show minimal recognition of AFM1 [2]. Furthermore, the regulatory limits for AFM1 in milk are an order of magnitude stricter in the European Union (0.05 μg/kg) compared to the United States (0.5 μg/kg), and more importantly, these thresholds apply specifically to AFM1 and cannot be extrapolated from AFB1 contamination levels due to variable carry-over rates [3]. Consequently, employing a non-specific aflatoxin standard or an AFB1-calibrated assay for AFM1 determination inevitably introduces quantitative inaccuracies, risks false-negative compliance assessments, and fails to meet ISO/IEC 17025 method validation requirements.

Quantitative Evidence for the Differentiated Selection of Aflatoxin M1 (CAS 6795-23-9)


Differential Cytotoxicity and Genotoxicity: AFM1 vs. AFB1 in Primary Rat Hepatocytes

In a direct head-to-head comparison using primary cultures of adult rat hepatocytes, Aflatoxin M1 (AFM1) exhibited significantly lower cytotoxic and genotoxic potency compared to its parent compound, Aflatoxin B1 (AFB1). AFB1 stimulated DNA repair at a minimum dose of 0.025 μg/culture, whereas AFM1 required a dose of 0.05 μg/culture to elicit a comparable genotoxic response [1]. Similarly, for cytotoxicity, the lowest toxic doses were 0.05-0.1 μg/culture for AFB1 and 0.6 μg/culture for AFM1 [1]. Furthermore, after a 24-hour incubation, covalent binding of the radiolabeled toxins to hepatocellular macromolecules was 12.5% of the administered dose for [14C]AFB1, compared to only 1.5% for [3H]AFM1 [1].

Toxicology In Vitro Toxicology Hepatotoxicity Comparative Metabolism

Differential Monoclonal Antibody Cross-Reactivity: Ensuring AFM1-Specific Immunoassay Detection

The utility of Aflatoxin M1 as a specific analytical target is predicated on the availability of antibodies with minimal cross-reactivity to other aflatoxins. Commercial monoclonal antibody preparations (e.g., Clone M1) demonstrate high specificity, with cross-reactivity defined as the amount of aflatoxin necessary to cause 50% inhibition of enzyme activity relative to AFM1 (100%) [1][2]. The relative cross-reactivity of this antibody for Aflatoxin B1, B2, G1, and G2 was determined to be 12, greater than 40, 12, and greater than 40, respectively [1]. This contrasts sharply with broad-spectrum anti-AFB1 antibodies which may show high cross-reactivity with AFM1, rendering them unsuitable for selective AFM1 quantification [2].

Immunoassay Antibody Specificity Cross-Reactivity Food Safety Testing

Differential Regulatory Limits in Dairy Matrices: AFM1 Compliance Thresholds vs. Total Aflatoxin Standards

The procurement of an Aflatoxin M1-specific analytical standard is mandated by stringent, compound-specific regulatory limits that differ substantially from those for other aflatoxins. The European Union sets the maximum level for AFM1 in raw milk at 0.05 μg/kg (50 ng/L), with an even stricter limit of 0.025 μg/kg (25 ng/L) for infant formula [1]. In contrast, the US FDA tolerance for AFM1 in milk is 0.5 μg/kg (500 ng/L), which is 10-fold higher than the EU limit [2]. Importantly, these thresholds are specific to AFM1 and are not interchangeable with limits for Aflatoxin B1 or total aflatoxins in other food commodities. Survey data demonstrates the practical impact of this differential limit: 22.7% to 62.5% of milk samples from various regions have been reported to exceed the EU's 0.05 μg/L limit, while remaining below the US FDA's 0.5 μg/L limit [3].

Food Safety Regulatory Compliance Maximum Residue Limits Dairy Testing

Differential Metabolic Conversion Efficiency: AFM1 Production from AFB1 in Mammalian Systems

The formation of Aflatoxin M1 from its parent compound Aflatoxin B1 is a species- and tissue-specific enzymatic process with quantifiable conversion rates. In vitro studies using liver microsomal preparations from different species demonstrate that the conversion of AFB1 to AFM1 is generally limited to 1-3% of the substrate [1]. In chicken liver, this conversion is even lower, at 0.1-0.3% [1]. This contrasts with the conversion of AFB1 to Aflatoxin Q1 (AFQ1), which can reach 19-52% in monkey liver [1]. Furthermore, in a bovine mammary epithelial cell model (BME-UV1), the biotransformation of AFB1 to AFM1 increased linearly over 36-48 hours, reaching a plateau of approximately 12-14% conversion at 48 hours [2].

Metabolism Toxicokinetics Biotransformation Carry-Over Studies

Differential Certified Reference Material Specifications: ISO 17034 Traceability for AFM1

Aflatoxin M1 is supplied as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring metrological traceability and documented uncertainty . The standard is typically provided as a 10 μg/mL solution in acetonitrile, with a purity ≥98% for the neat compound . This level of certification is distinct from research-grade aflatoxin mixtures or in-house prepared standards. The ISO 17034 accreditation guarantees homogeneity and stability, which are critical for generating legally defensible data in accredited food testing laboratories .

Reference Materials Metrology ISO 17034 Analytical Quality Control

Validated Application Scenarios for Aflatoxin M1 (CAS 6795-23-9) Derived from Quantitative Evidence


Regulatory Compliance Testing of Raw Milk and Dairy Products for the EU Market

This application directly follows from the differential regulatory limit evidence. Laboratories must use an ISO 17034-certified AFM1 standard to calibrate LC-MS/MS or HPLC-FLD systems for quantifying AFM1 at the EU limit of 0.05 μg/kg [1]. The use of an AFB1 standard or a non-certified AFM1 standard is unacceptable, as it would not provide the metrological traceability required for demonstrating compliance with the 0.05 μg/kg threshold [1].

Validation of High-Specificity ELISA Kits for AFM1 Screening

Building on the differential antibody cross-reactivity evidence, AFM1 is the essential target for validating immunoassay kits. Monoclonal antibodies with <10% cross-reactivity to AFB1 [2] are used to develop ELISA methods with a limit of detection as low as 0.04 ng/mL [3]. This specificity ensures that screening results accurately reflect AFM1 contamination without interference from other aflatoxins that may co-occur in feed but are not excreted into milk.

In Vitro Toxicological Studies Comparing the Hepatotoxicity of AFM1 and AFB1

This scenario stems from the direct head-to-head comparison of cytotoxic and genotoxic potency. Researchers investigating the mechanism of aflatoxin-induced liver injury require purified AFM1 to establish the dose-response relationship for DNA damage and cytotoxicity in primary hepatocyte models [4]. The 2-fold difference in genotoxic dose and 8-fold difference in covalent binding compared to AFB1 [4] highlight the need for a discrete AFM1 compound to accurately assess structure-activity relationships.

Metabolic Carry-Over Studies in Lactating Animal Models

Grounded in the differential metabolic conversion evidence, AFM1 is the critical analyte for quantifying the transfer of aflatoxins from contaminated feed into milk. Researchers conducting carry-over studies use AFM1 standards to measure the 1-14% conversion rate from dietary AFB1 [5][6] and to model the impact of feed contamination on milk safety. These data are used to establish safe AFB1 limits in dairy feed to prevent AFM1 milk contamination.

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